N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with a chloro group and a 1,1-dioxidoisothiazolidin-2-yl moiety, linked to a phenoxyacetamide group. Its complex structure suggests potential utility in medicinal chemistry, materials science, and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps:
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Formation of the 1,1-dioxidoisothiazolidin-2-yl intermediate
Starting materials: 2-aminothiophenol and chloroacetic acid.
Reaction conditions: The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide to form the 1,1-dioxidoisothiazolidin-2-yl intermediate.
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Coupling with 4-chloro-3-nitrobenzene
Starting materials: The intermediate from step 1 and 4-chloro-3-nitrobenzene.
Reaction conditions: This step involves a nucleophilic aromatic substitution reaction, typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
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Reduction of the nitro group
Starting materials: The product from step 2.
Reaction conditions: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
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Formation of the final product
Starting materials: The amine product from step 3 and phenoxyacetyl chloride.
Reaction conditions: The final step involves an acylation reaction, typically carried out in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the isothiazolidin ring.
Reduction: Reduction reactions can target the chloro group or the isothiazolidin ring, leading to dechlorination or ring opening.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Products may include ring-opened derivatives or oxidized phenyl rings.
Reduction: Dechlorinated or ring-opened products.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in designing novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-phenoxyacetamide: Lacks the isothiazolidin ring, potentially altering its reactivity and biological activity.
N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide: The methyl group may influence its chemical properties and interactions.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is unique due to the presence of the 1,1-dioxidoisothiazolidin ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-8-7-13(11-16(15)20-9-4-10-25(20,22)23)19-17(21)12-24-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSBGRWJFJRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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